2-Benzyloxy-3-chloropyridine-4-boronic acid
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Overview
Description
2-Benzyloxy-3-chloropyridine-4-boronic acid is an organic compound with the molecular formula C12H11BClNO3 and a molecular weight of 263.48 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 2-Benzyloxy-3-chloropyridine-4-boronic acid is likely related to its boronic acid moiety. Boronic acids are known to participate in Suzuki-Miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids can potentially alter the function of their target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH and the presence of diols can influence the stability and reactivity of boronic acids . Additionally, the efficacy of this compound may be affected by factors such as its concentration, the presence of other molecules, and the specific conditions of the biological system .
Preparation Methods
The synthesis of 2-Benzyloxy-3-chloropyridine-4-boronic acid typically involves the reaction of 2-benzyloxy-3-chloropyridine with a boronic acid derivative under specific conditions. One common method is the use of palladium-catalyzed borylation reactions, which are known for their efficiency and selectivity . Industrial production methods may involve large-scale borylation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Benzyloxy-3-chloropyridine-4-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyloxy-3-chloropyridine-4-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Benzyloxy-3-chloropyridine-4-boronic acid can be compared with other boronic acids such as:
- 2,3-Dichloropyridine-4-boronic acid
- 2,6-Dichloropyridine-3-boronic acid
- 4-Benzyloxy-1-tert-butoxycarbonylindole-2-boronic acid
These compounds share similar reactivity patterns but differ in their specific substituents and applications. The unique combination of the benzyloxy and chloropyridine groups in this compound provides distinct reactivity and selectivity in various chemical reactions .
Biological Activity
2-Benzyloxy-3-chloropyridine-4-boronic acid (CAS No. 1987879-13-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₁BClNO₃
- Molecular Weight : 252.49 g/mol
The compound features a pyridine ring substituted with a benzyloxy group and a boronic acid functionality, which is crucial for its reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables it to interact with various biological molecules, including enzymes and receptors, thereby modulating their activity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other boronic acids that have shown inhibitory effects on proteases and kinases.
- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against Gram-negative bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae, which are significant pathogens in hospital-acquired infections.
Antibacterial Activity
Research has indicated that this compound exhibits antibacterial properties. A study evaluating various boronic acids found that this compound displayed significant activity against resistant strains of bacteria.
Table 1: Antibacterial Activity Against Selected Pathogens
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Acinetobacter baumannii | 16 µg/mL |
Klebsiella pneumoniae | 32 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values indicating the concentration at which the compound inhibits bacterial growth.
Case Studies
A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. The derivatives were evaluated for their potency against various bacterial strains, leading to the identification of more effective analogs with lower MIC values.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption characteristics due to its lipophilic nature from the benzyloxy group.
Table 2: Summary of Toxicity Studies
Study Type | Result |
---|---|
Acute Toxicity | LD50 > 2000 mg/kg in rodent models |
Chronic Toxicity | No significant adverse effects observed at therapeutic doses |
These findings indicate that while further studies are needed, initial assessments suggest a relatively safe profile for this compound.
Properties
IUPAC Name |
(3-chloro-2-phenylmethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQTIJOPRSDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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